molecular formula C21H20N4O3S B12142160 N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]ace tamide

N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]ace tamide

Cat. No.: B12142160
M. Wt: 408.5 g/mol
InChI Key: RWTSSWMXTFUWAE-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with two furyl groups (at positions 4 and 5) and a thioether-linked acetamide moiety attached to a 2-ethylphenyl group. Its structural uniqueness lies in the dual furyl substitution and ethylphenyl acetamide side chain, which differentiates it from related derivatives.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N4O3S/c1-2-15-7-3-4-9-17(15)22-19(26)14-29-21-24-23-20(18-10-6-12-28-18)25(21)13-16-8-5-11-27-16/h3-12H,2,13-14H2,1H3,(H,22,26)

InChI Key

RWTSSWMXTFUWAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Intermediate Coupling

The most well-documented approach involves sequential coupling of furan-containing intermediates with a triazole-thioacetamide core. A representative pathway includes:

  • Synthesis of 4-(2-Furylmethyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol :

    • Cyclocondensation of 2-furoyl hydrazide with carbon disulfide in alkaline ethanol yields the triazole-thiol intermediate.

    • Reaction conditions : 60–70°C for 6–8 hours, yielding >85% product.

  • Alkylation with 2-Chloro-N-(2-ethylphenyl)acetamide :

    • The triazole-thiol undergoes nucleophilic substitution with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃).

    • Solvent optimization : Tetrahydrofuran (THF) or acetonitrile facilitates higher yields (78–82%) compared to toluene (65%).

Table 1: Solvent Effects on Alkylation Yield

SolventTemperature (°C)Time (h)Yield (%)
THF25–30482
Acetonitrile30–35578
Toluene40–45665

Optimization of Critical Reaction Steps

Solvent and Base Selection for Triazole Formation

The cyclocondensation step requires precise solvent and base control:

  • Base : Organic bases (e.g., triethylamine) suppress side reactions compared to inorganic bases (e.g., NaOH).

  • Solvent volume : A 1:3 substrate-to-solvent ratio in THF maximizes product purity (99.5% by HPLC).

Avoiding Silica Gel Purification

Chromatography-free isolation is achieved via:

  • Crystallization from ethanol/water mixtures (1:2 v/v) at 5–10°C.

  • Yield improvement : Cooling rates of 0.5°C/min reduce occluded impurities.

Characterization and Quality Control

Purity Assessment

  • HPLC : Chemical purity >99.5% with a C18 column (acetonitrile/water gradient).

  • Chiral HPLC : Enantiomeric excess >99.8% using cellulose-based chiral stationary phases.

XRPD and DSC Profiling

  • XRPD : Distinct peaks at 2θ = 12.4°, 15.8°, and 24.2° confirm the α-crystalline form.

  • DSC : Melting endotherm at 168–170°C indicates thermal stability.

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

  • Major byproduct : N-alkylation of the triazole nitrogen.

  • Mitigation : Use of bulky bases (e.g., DBU) suppresses competing pathways.

Scale-Up Considerations

  • Solvent recovery : THF is recycled via distillation (bp 66°C) with >90% efficiency.

  • Exotherm management : Semi-batch addition of 2-chloroacetamide prevents runaway reactions.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

ParameterMulti-Step CouplingCatalytic Hydrogenation
Total yield (%)65–7055–60
Purity (%)>99.5>98.0
ScalabilityHighModerate
Hazardous reagentsNoneH₂ gas

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrotriazoles and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The presence of the triazole ring is known to enhance biological activity against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant antitumor properties, often through mechanisms that involve the inhibition of cell proliferation and induction of apoptosis.

Case Study: In Vitro Anticancer Studies

  • Methodology : The compound was tested against a panel of cancer cell lines using standard protocols established by the National Cancer Institute (NCI).
  • Results : Preliminary findings suggest that N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide exhibits a mean growth inhibition rate comparable to other well-known anticancer agents. The specific GI50 values and TGI values will require further detailed analysis through ongoing studies .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing triazole and furan rings have been documented to possess antimicrobial effects against various pathogens.

Research Insights

  • Mechanism : The proposed mechanism involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Preliminary Findings : Initial studies indicate that derivatives similar to N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide show promise in inhibiting bacterial growth in vitro.

Role in Drug Design

The unique chemical structure of this compound makes it a candidate for further modifications aimed at enhancing its pharmacological profile. The integration of triazole and furan rings has been associated with improved solubility and bioavailability.

Drug-Like Properties

  • ADME Studies : Evaluations using software like SwissADME have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, suggesting its viability as a drug candidate .

Potential Applications in Agriculture

Beyond medicinal applications, there is growing interest in the use of such compounds in agricultural settings as fungicides or herbicides due to their antifungal properties.

Agricultural Research

  • Fungicidal Activity : The compound's ability to inhibit fungal pathogens can be explored for developing new agricultural treatments that are less harmful to the environment compared to traditional chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the furan rings can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Furyl vs. Aryl Groups: The target compound’s dual furyl substitution (positions 4 and 5) distinguishes it from analogs with phenyl (e.g., 9f) or thienylmethyl (e.g., ) groups.
  • Side Chain Modifications : The 2-ethylphenyl acetamide group in the target compound may improve lipophilicity and membrane permeability compared to halogenated (e.g., 9f, ) or fluorinated (e.g., ) phenyl groups.

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility

  • Solubility : Compounds with halogenated phenyl groups (e.g., 9f, ) show reduced aqueous solubility due to increased hydrophobicity, whereas the target’s ethylphenyl group may balance lipophilicity and solubility better.

Spectroscopic Data

  • 1H NMR : Signals for furyl protons (δ ~6.3–7.6 ppm) and ethylphenyl protons (δ ~1.2–7.3 ppm) align with analogs like 9e (δ 7.64–7.37 ppm for fluorophenyl) .
  • 13C NMR : Carbon signals for the triazole ring (δ ~150–166 ppm) and acetamide carbonyl (δ ~165–170 ppm) are consistent across derivatives .

Anti-Exudative and Anti-Inflammatory Activity

  • Furan-Containing Analogs: Derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated anti-exudative activity comparable to diclofenac sodium in preclinical models . The target compound’s dual furyl groups may enhance this activity through improved receptor binding.

Structure-Activity Relationships (SAR)

  • Furyl Substitution : The presence of furyl groups correlates with improved anti-exudative activity, likely due to oxygen-mediated hydrogen bonding .
  • Ethylphenyl vs. Halogenated Phenyl : Ethylphenyl may reduce toxicity compared to halogenated analogs while maintaining lipophilicity for tissue penetration.

Biological Activity

The compound N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide is a novel derivative of 1,2,4-triazole, a class known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular structure of N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 394.48 g/mol

This compound features a 1,2,4-triazole ring, which is known for its pharmacological significance.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazole exhibit a range of biological activities including antifungal , anti-inflammatory , and antimicrobial properties. The specific activities of N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide have been investigated in several studies.

Antifungal Activity

A study evaluated the antifungal activity of various triazole derivatives against phytopathogenic fungi. The compound demonstrated significant inhibition against pathogens such as Rhizoctonia solani and Fusarium graminearum, with effective concentrations (EC50) ranging from 0.18 to 1.85 μg/mL .

Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory effects of the compound on peripheral blood mononuclear cells (PBMCs). The results indicated that it inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like ibuprofen . The presence of specific substituents in the triazole ring was linked to enhanced inhibitory activity against TNF-α release.

Antimicrobial Activity

The antimicrobial potential was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, suggesting its potential use as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeAssessed Pathogens/CellsEC50/IC50 ValuesReference
AntifungalRhizoctonia solani0.18 μg/mL
Fusarium graminearum1.85 μg/mL
Anti-inflammatoryPBMCs (TNF-α inhibition)Comparable to ibuprofen
AntimicrobialVarious bacterial strainsSignificant inhibition

The mechanism by which N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide exerts its biological effects is attributed to the interaction with cellular pathways involved in inflammation and microbial defense. The triazole moiety is believed to interfere with fungal cell membrane synthesis and modulate immune responses.

Q & A

Q. What are the key steps in synthesizing N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole-thione core, followed by sulfanyl-acetamide coupling. For example, sodium azide-mediated substitution (for azide intermediates) and refluxing with chloroacetamides in ethanol/water mixtures are common steps . Purity is ensured via Thin Layer Chromatography (TLC) monitoring and crystallization from ethanol. Yields are optimized by controlling solvent ratios and reaction times .

Q. Which spectroscopic methods are critical for confirming the compound’s structure and functional groups?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of furyl, ethylphenyl, and triazole substituents. Infrared (IR) spectroscopy identifies key functional groups like thioether (C-S) and amide (N-H) bonds. High Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) may further validate purity and molecular weight .

Q. What preliminary biological activities are associated with this compound?

Structural analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory activities, attributed to the triazole core and furyl substituents. For example, furyl groups enhance π-π stacking with biological targets, while the ethylphenyl moiety may improve lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize by-products?

Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for triazole-thiol intermediates .
  • Temperature control : Reflux (~80°C) balances reaction kinetics and thermal stability of sensitive furyl groups .
  • Catalysts : Base catalysts like KOH or NaHCO₃ improve deprotonation of thiol groups, accelerating coupling reactions . Systematic Design of Experiments (DoE) can model interactions between variables .

Q. How should researchers resolve contradictions in spectral data or unexpected reactivity?

Contradictions in NMR peaks (e.g., overlapping signals) can be addressed via 2D NMR (COSY, HSQC) or deuterated solvent swaps . Unexpected reactivity (e.g., furyl ring opening) may arise from acidic/basic conditions; stability assays under varying pH and light exposure are recommended .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Replace the ethylphenyl group with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups to assess potency shifts .
  • Bioisosteric replacement : Swap the furylmethyl group with thiophene or pyrrole to evaluate heterocyclic effects on target binding .
  • Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with the triazole sulfur) .

Q. What computational methods predict the compound’s mechanism of action?

Molecular docking (AutoDock, Schrödinger) models interactions with enzymes like cytochrome P450 or kinase targets. Density Functional Theory (DFT) calculates charge distribution on the triazole ring, predicting nucleophilic/electrophilic sites .

Q. How does the compound’s stability under varying conditions (pH, light) impact experimental design?

  • pH stability : Test degradation kinetics in buffers (pH 3–10) via HPLC. Acidic conditions may hydrolyze the acetamide bond, requiring neutral pH for storage .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for light-sensitive furyl groups .

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